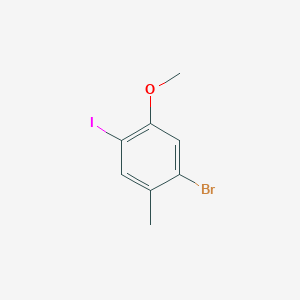

1-Bromo-4-iodo-5-methoxy-2-methylbenzene

Description

Significance of Highly Functionalized Arenes in Contemporary Organic Synthesis.

Highly functionalized arenes, which are benzene (B151609) rings bearing multiple and diverse substituent groups, are fundamental to modern chemical science. nih.gov These compounds serve as crucial intermediates and core structures for a vast array of functional materials, including plastics, electronic devices, and pharmaceutical agents. libretexts.orgyoutube.com Their utility stems from the rich chemical reactivity and the specific three-dimensional arrangements that the substituents impart to the molecule. jocpr.com The functions of these molecules are directly linked to the nature and position of the substituents on the benzene core. nih.gov

Strategic Importance of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene as a Versatile Synthetic Building Block.

The strategic value of this compound lies in its identity as a polyfunctionalized and dihalogenated arene. The presence of two different halogen atoms, bromine and iodine, on the same aromatic ring is of particular significance. This feature allows for selective, sequential chemical transformations, a cornerstone of modern synthetic strategy.

The carbon-halogen bond strength and, consequently, reactivity in many catalytic reactions follow the trend C–I < C–Br < C–Cl. nih.gov In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond can be exploited to achieve site-selective functionalization. nih.govwikipedia.orgyoutube.com For instance, a Sonogashira coupling can be performed selectively at the iodinated position while leaving the bromo group intact for a subsequent, different coupling reaction. wikipedia.orglibretexts.org This differential reactivity makes this compound a powerful building block, enabling the controlled and stepwise introduction of various substituents to build complex molecular frameworks from a single, versatile precursor. nih.gov

Structural Features and Positional Isomerism Relevant to this compound.

The structure of this compound is defined by a tetrasubstituted benzene ring. The specific arrangement of these four substituents—bromo, iodo, methoxy (B1213986), and methyl groups—determines its chemical behavior. The relative positions of substituents on a benzene ring are described using terms like ortho (1,2-), meta (1,3-), and para (1,4-). google.comfiveable.me In this molecule, the substituents are located at positions 1, 2, 4, and 5.

The reactivity of the aromatic ring in reactions like electrophilic aromatic substitution is governed by the electronic effects of these substituents.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. libretexts.orgvaia.com It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles. khanacademy.orgorganicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating group and also an ortho, para-director, primarily through an inductive electron-donating effect. libretexts.org

Halogens (Bromo- and Iodo-): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during ortho or para attack. libretexts.org

Positional isomerism is a key concept for understanding this compound. Molecules with the same chemical formula but different arrangements of substituents on the ring are positional isomers. fiveable.me They often exhibit distinct physical and chemical properties. For example, changing the position of the methoxy group or the halogens would result in a different isomer with potentially different reactivity and synthetic applications.

Physicochemical and Spectroscopic Data of Related Compounds

Table 1: Physicochemical Properties of Related Dihaloanisole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Bromo-4-iodoanisole | 182056-39-9 | C₇H₆BrIO | 312.93 | 80-82 chembk.com |

| 3-Bromo-4-iodoanisole | 466639-53-2 | C₇H₆BrIO | 312.93 | Not available (Liquid) sigmaaldrich.com |

| 4-Bromo-3-iodoanisole | Not Available | C₇H₆BrIO | 312.93 | Not available |

Table 2: General Spectroscopic Data Ranges for Substituted Benzenes

| Spectroscopy Type | Characteristic Absorptions/Shifts |

|---|---|

| ¹H NMR | Aryl Protons: δ 6.5-8.0 ppm; Benzylic Protons (-CH₃): δ 2.0-3.0 ppm; Methoxy Protons (-OCH₃): ~δ 3.8 ppm. libretexts.org |

| ¹³C NMR | Aromatic Carbons: δ 120-150 ppm. The number of signals can help determine the substitution pattern. libretexts.org |

| Infrared (IR) | Aromatic C-H stretch: 3100-3000 cm⁻¹; Aromatic C=C stretch: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹; C-O (ether) stretch: ~1250 cm⁻¹; Out-of-plane C-H bending bands (690-900 cm⁻¹) are indicative of the substitution pattern. libretexts.orgspectra-analysis.com |

Overview of Research Avenues and Untapped Potential for this compound in Chemical Science.

The unique structural arrangement of this compound opens up numerous avenues for chemical research and application. Its potential has yet to be fully explored, but can be inferred from its constitution.

Sequential Cross-Coupling: The primary research direction would be to exploit the differential reactivity of the C-I and C-Br bonds. This allows for a programmed, stepwise synthesis of complex, unsymmetrical molecules. For example, a Sonogashira or Suzuki coupling could be performed at the iodo-position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, Stille coupling) at the bromo-position. nih.govnih.gov This provides a powerful route to novel pharmaceutical scaffolds and complex organic materials.

Medicinal Chemistry: Polysubstituted aromatic compounds are core structures in many therapeutic agents. jocpr.comnih.gov This building block could be used to synthesize libraries of novel compounds for drug discovery programs. The methoxy and methyl groups can influence the molecule's conformation and lipophilicity, which are critical for its pharmacokinetic properties. researchgate.net

Materials Science: Functionalized arenes are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic materials. nih.gov The ability to introduce different functional groups with precise regiocontrol using this building block could lead to the synthesis of novel conjugated polymers and small molecules with tailored electronic and photophysical properties.

Agrochemicals: The synthesis of new pesticides and herbicides often relies on functionalized aromatic cores. youtube.com This compound could serve as a starting point for creating new agrochemical candidates.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-5-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBWCBCDDYCHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679255 | |

| Record name | 1-Bromo-4-iodo-5-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-54-6 | |

| Record name | 1-Bromo-4-iodo-5-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene

Retrosynthetic Analysis of the 1-Bromo-4-iodo-5-methoxy-2-methylbenzene Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary challenge lies in the regioselective introduction of the four different substituents onto the benzene (B151609) ring. A logical approach begins with disconnecting the halogen-carbon bonds, as these are commonly formed in the later stages of a synthesis via electrophilic aromatic substitution or related transformations.

A plausible disconnection strategy starts by removing the iodo and bromo groups. This leads back to a substituted methoxytoluene precursor. Considering the directing effects of the methyl and methoxy (B1213986) groups, a key intermediate would be 2-methoxy-5-methylanisole or a related isomer. The analysis suggests that the synthesis would likely involve a stepwise halogenation of a more readily available starting material.

Key Retrosynthetic Disconnections:

| Target Molecule | Key Disconnections | Precursor Molecules |

| This compound | C-I bond formation (Iodination) | 1-Bromo-5-methoxy-2-methylbenzene or 4-Bromo-2-methoxy-5-methyltoluene |

| C-Br bond formation (Bromination) | 4-Iodo-5-methoxy-2-methylbenzene | |

| C-I and C-Br bond formations | 4-Methoxy-2-methyltoluene (2-methylanisole) or 2-Methoxy-4-methyltoluene |

This analysis highlights that the core of the synthetic problem is controlling the regioselectivity of two successive halogenation reactions on a substituted anisole (B1667542) ring. The order of introduction of the bromine and iodine atoms will be critical and influenced by the directing effects of the substituents present at each stage.

Direct Halogenation Strategies for the Preparation of this compound

Direct halogenation of a simple precursor like 4-methoxy-2-methyltoluene presents significant regioselectivity challenges. The methoxy group is a strong activating, ortho, para-directing group, while the methyl group is a weaker activating, ortho, para-director.

Bromination: The bromination of 4-methoxy-2-methyltoluene would likely yield a mixture of products. The position ortho to the powerful methoxy group (C3) and the position ortho to the methyl and para to the methoxy (C5) are both activated.

Iodination: Iodination is a less reactive process and often requires an oxidizing agent to generate the electrophilic iodine species. The regioselectivity would still be governed by the combined directing effects of the methoxy and methyl groups, likely leading to a mixture of isomers.

Achieving the desired 1,2,4,5-substitution pattern through direct, one-pot halogenation of a simple disubstituted precursor is highly unlikely due to these competing directing effects. Therefore, more sophisticated, stepwise strategies are necessary to control the regiochemistry.

Chemo- and Regioselective Functionalization Approaches to this compound

To overcome the limitations of direct halogenation, chemo- and regioselective methods are essential. These approaches allow for the controlled introduction of functional groups at specific positions on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile. wikipedia.orgorganic-chemistry.org

The methoxy group is a well-known, albeit moderate, DMG. organic-chemistry.org A synthetic strategy could involve the DoM of a suitable methoxytoluene precursor. For instance, starting with 2-bromo-5-methoxytoluene, the methoxy group could direct lithiation to the C6 position. Quenching this aryllithium species with an iodine electrophile (e.g., I₂) would install the iodine atom at the desired position.

Hypothetical DoM Sequence:

Starting Material: 4-Bromo-3-methylanisole.

Directed Ortho-Metallation: Treatment with a strong base like n-butyllithium in the presence of a chelating agent such as TMEDA would lead to deprotonation at the position ortho to the methoxy group (C2).

Electrophilic Quench: Reaction of the resulting aryllithium with an iodine source (e.g., I₂) would introduce the iodine atom, potentially yielding a precursor to the target molecule.

The success of this approach depends on the relative directing power of the methoxy group versus potential interference from the other substituents. Competition experiments are often needed to determine the optimal substrate and reaction conditions. uwindsor.ca

A stepwise electrophilic aromatic substitution pathway offers a more controlled, albeit longer, route. The key is to carefully choose the order of halogen introduction and to consider the changing electronic and steric environment of the aromatic ring at each step.

A plausible sequence could start with 2-methylanisole.

First Halogenation (e.g., Bromination): The methoxy group will direct the bromination primarily to its para position (C4), yielding 4-bromo-2-methylanisole (B88804).

Second Halogenation (Iodination): The subsequent iodination of 4-bromo-2-methylanisole would be directed by three substituents: the strongly activating methoxy group, the weakly activating methyl group, and the deactivating but ortho, para-directing bromo group. The most activated position for the incoming electrophile would be C5, which is ortho to the methoxy group and meta to the bromine. This would lead to the desired this compound.

Directing Effects of Substituents:

| Substituent | Type | Directing Effect |

| -OCH₃ | Activating, Strong | ortho, para |

| -CH₃ | Activating, Weak | ortho, para |

| -Br | Deactivating, Weak | ortho, para |

| -I | Deactivating, Weak | ortho, para |

Cascade and Multicomponent Reactions Towards this compound

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. wikipedia.org

While these approaches offer significant advantages in terms of atom economy and operational simplicity, their application to the synthesis of a specific, highly substituted aromatic compound like this compound is not straightforward. Designing a cascade or MCR would require a custom-designed set of starting materials that could undergo a programmed series of cyclizations, rearrangements, or additions to construct the desired scaffold. Currently, there are no established cascade or multicomponent reactions that directly yield this particular substitution pattern. Such a strategy would represent a novel and highly advanced research endeavor.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods can provide milder and more selective alternatives to traditional halogenation techniques.

Catalytic Bromination: The bromination of anisole can be catalyzed by iodine, which forms the more reactive iodine bromide (in situ). ias.ac.in This method could potentially improve the efficiency of the bromination step. Other catalysts, such as various metal salts, have also been shown to catalyze the bromination of activated aromatic rings. niscpr.res.in Telluronium-based catalysts have also been explored for the bromination of anisole using N-bromosuccinimide (NBS). researchgate.net

Photocatalytic Halogenation: Visible-light-induced photocatalysis has emerged as a powerful tool for C-H functionalization. Using a suitable photocatalyst, it is possible to achieve halogenation of aromatic rings under very mild conditions. mdpi.com For instance, copper-based catalysts have been used for the chlorination, bromination, and iodination of various aromatic compounds, including anisole derivatives. mdpi.com This approach could offer unique regioselectivities that are not achievable with traditional electrophilic substitution.

Comparison of Halogenation Methods:

| Method | Reagents | Conditions | Selectivity |

| Electrophilic Bromination | Br₂, FeBr₃ | Often harsh, requires catalyst | Governed by substituent directing effects, may lead to mixtures |

| Electrophilic Iodination | I₂, HNO₃/H₂SO₄ | Strong oxidizing conditions | Governed by substituent directing effects |

| Directed ortho-Metallation | n-BuLi/TMEDA, then electrophile (I₂) | Cryogenic temperatures, inert atmosphere | High regioselectivity directed by DMG |

| Catalytic Bromination (Iodine cat.) | Br₂, I₂ | Mild | Can improve reaction rates |

| Photocatalytic Halogenation | N-halosuccinimide, photocatalyst, light | Very mild, room temperature | Can offer alternative regioselectivity based on the catalytic cycle |

Sustainable and Green Chemistry Principles in the Synthetic Design of this compound.

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. researchgate.netresearchgate.net The focus lies on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources where possible. nih.govjetir.org

For the key iodination step in the synthesis of the target compound, several greener alternatives to traditional methods exist. These approaches aim to replace hazardous reagents and solvents with more sustainable options.

Key Green Chemistry Considerations:

Atom Economy: Traditional halogenations using elemental halogens can have poor atom economy. rsc.org Methods that utilize catalytic systems or in situ generation of the halogenating species from salts are often more atom-economical.

Choice of Reagents: Replacing hazardous reagents is a core principle of green chemistry. For iodination, moving away from harsh oxidants or toxic metal catalysts towards more benign alternatives is desirable.

Solvent Selection: Many organic reactions are performed in volatile and often toxic organic solvents. The use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of a synthesis. nih.govbenthamdirect.com

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. Biocatalysts, such as enzymes, offer a highly sustainable option. rsc.orgresearchgate.net

The following table outlines some sustainable and green chemistry approaches applicable to the synthesis of this compound, focusing on the critical iodination step.

| Green Approach | Methodology | Green Chemistry Principles Addressed | Research Findings |

| 1. PEG-400 Mediated Iodination | Iodine (I₂) and Iodic Acid (HIO₃) in Polyethylene Glycol (PEG-400) | Use of a recyclable and biodegradable solvent; potentially less hazardous reagents. | This system provides a simple, eco-friendly procedure for the iodination of reactive aromatic compounds with good yields and easy product isolation. benthamdirect.com |

| 2. Laccase-Catalyzed Iodination | Potassium Iodide (KI) as iodine source, Laccase enzyme as catalyst, Aerial Oxygen as oxidant | Use of a biocatalyst, renewable oxidant (air), aqueous solvent system, and mild reaction conditions. | Laccase enzymes can efficiently catalyze the iodination of substituted phenols using KI and aerial oxygen, resulting in high yields and a very sustainable process with water as the only byproduct. rsc.org While the substrate is an anisole derivative, similar enzymatic approaches could be developed. |

| 3. Oxidative Iodination with Eco-friendly Oxidants | Potassium Iodide (KI) with Sodium Percarbonate (SPC) as the oxidant | Replacement of hazardous oxidants with a stable, cheap, and environmentally friendly alternative. | Sodium percarbonate has been successfully used as a green oxidant for the iodination of various aromatic compounds, offering a safer and more sustainable alternative to other peroxide-based oxidants. nih.gov |

By adopting these advanced and sustainable methodologies, the synthesis of this compound can be achieved in a manner that is not only efficient and selective but also aligns with the principles of modern, environmentally conscious chemical manufacturing.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene

Selective Cross-Coupling Reactions of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene:

The strategic application of palladium-catalyzed cross-coupling reactions enables the precise and stepwise introduction of various organic moieties onto the this compound scaffold. The general principle guiding these reactions is the preferential activation of the C-I bond over the C-Br bond.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be performed with high chemoselectivity to replace the iodine atom. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the C-I bond undergoes oxidative addition to the Pd(0) center preferentially.

Research has demonstrated the successful selective Suzuki-Miyaura coupling at the C-4 position (iodine) of this compound. In a specific example, the reaction with (2-methoxyphenyl)boronic acid proceeded smoothly to yield the corresponding biaryl product, leaving the bromine atom at C-1 untouched. This transformation is a key step in the synthesis of more complex molecular architectures.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield of Mono-Coupled Product |

|---|---|---|---|---|---|

| (2-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 °C | 89% |

The Stille coupling reaction joins an organohalide with an organotin compound. Consistent with the established reactivity hierarchy, the reaction with this compound is expected to occur selectively at the C-I bond. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond. This selectivity allows for the introduction of a wide range of groups (alkyl, vinyl, aryl, etc.) at the C-4 position.

| Organotin Reagent | Catalyst | Ligand | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene (B28343) | 90-110 °C | 1-Bromo-4-(furan-2-yl)-5-methoxy-2-methylbenzene |

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction has been successfully applied to this compound for the selective introduction of an alkynyl group at the iodine-bearing carbon.

In a documented synthesis, this compound was coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) salt. The reaction demonstrated excellent chemoselectivity, yielding the 4-alkynyl-substituted product in high yield without affecting the bromo group. This selectivity is crucial for building precursors for pharmaceuticals and advanced materials.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield of Mono-Coupled Product |

|---|---|---|---|---|---|

| (4-Ethoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | 95% |

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. For dihalogenated substrates like this compound, the reaction is predicted to proceed with high selectivity at the more labile C-I bond. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by insertion of the olefin and subsequent β-hydride elimination. This allows for the synthesis of stilbene-like structures while preserving the C-Br bond for further chemistry.

| Alkene | Catalyst | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | 80-100 °C | (E)-1-Bromo-5-methoxy-2-methyl-4-styrylbenzene |

The Negishi coupling facilitates the formation of C-C bonds by reacting an organohalide with an organozinc reagent. rsc.org This reaction is known for its high functional group tolerance and reactivity. When applied to this compound, the coupling is expected to be highly selective at the C-I bond. The transmetalation step from the organozinc compound to the palladium center is typically rapid, allowing the reaction to proceed under mild conditions, selectively forming the C-C bond at the C-4 position.

| Organozinc Reagent | Catalyst | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp to 60 °C | 2-Bromo-5-methoxy-1,1'-biphenyl-4-yl |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. The higher reactivity of the C-I bond in this compound allows for selective N-arylation at the C-4 position. By choosing an appropriate palladium precatalyst, ligand (often a bulky biarylphosphine), and base, the reaction can be controlled to exclusively form the 4-amino-substituted product, preserving the bromo substituent for potential downstream transformations.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 °C | 4-(5-Bromo-2-methoxy-4-methylphenyl)morpholine |

Other Transition Metal-Catalyzed Cross-Coupling Transformations

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a cornerstone of its utility in sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the C4 position while leaving the C1-bromo substituent intact for subsequent transformations.

One of the most prominent examples of this selectivity is the Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org By conducting the reaction under mild conditions, such as at room temperature, it is possible to selectively couple an alkyne at the iodinated position of the benzene (B151609) ring without affecting the bromide. wikipedia.org This strategy has been successfully applied to similar dihalogenated aromatic compounds, demonstrating the principle of sequential functionalization. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. wikipedia.org

The general applicability of transition metal-catalyzed cross-coupling reactions extends beyond Sonogashira to include Suzuki-Miyaura (organoboron reagents), Heck (alkenes), and Buchwald-Hartwig (amines and alcohols) couplings. nih.govmdpi-res.com In all these cases, the higher reactivity of the C-I bond compared to the C-Br bond is the dominant controlling factor for regioselectivity, enabling the stepwise introduction of different substituents.

Table 1: Regioselective Sonogashira Coupling

| Reactant | Coupling Partner | Catalyst System | Conditions | Product | Ref |

| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | Room Temperature | 1-Bromo-5-methoxy-2-methyl-4-(alkynyl)benzene | wikipedia.org |

Other Functional Group Transformations of this compound:

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed via the generally accepted addition-elimination mechanism, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group. libretexts.org This is because such groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

The subject compound, this compound, possesses electron-donating (methoxy, methyl) and weakly deactivating (bromo, iodo) substituents. It lacks the strong electron-withdrawing groups (like a nitro group) required to sufficiently activate the ring for a standard SNAr reaction. Consequently, direct displacement of the bromide or iodide by common nucleophiles under typical SNAr conditions is generally not a feasible reaction pathway for this molecule. libretexts.org

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. The directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. In this compound, the methoxy (B1213986) and methyl groups are activating, ortho-para directing groups, while the bromo and iodo groups are deactivating, ortho-para directing groups.

The two unsubstituted positions on the ring are C3 and C6. The directing effects of the substituents are as follows:

Methoxy group (at C5): Directs ortho (to C4 and C6) and para (to C2).

Methyl group (at C2): Directs ortho (to C1 and C3) and para (to C5).

Bromo group (at C1): Directs ortho (to C2 and C6) and para (to C4).

Iodo group (at C4): Directs ortho (to C3 and C5) and para (to C1).

Considering the positions available (C3 and C6), the C3 position is activated by the ortho-directing methyl group and the ortho-directing iodo group. The C6 position is activated by the ortho-directing methoxy group and the ortho-directing bromo group. Due to the strong activating and directing effect of the methoxy group, substitution is most likely to occur at the C6 position. However, steric hindrance from the adjacent bromo group at C1 could play a significant role.

A common EAS reaction is nitration. For instance, the nitration of related compounds like 1-bromo-4-iodo-5-methylbenzene would likely lead to the introduction of a nitro group. The presence of a nitro group on a similar scaffold, as seen in 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, indicates that such electrophilic substitution is synthetically accessible. epa.govbldpharm.coma2bchem.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups Directing to this Position | Predicted Outcome |

| C3 | Methyl (ortho), Iodo (ortho) | Minor Product |

| C6 | Methoxy (ortho), Bromo (ortho) | Major Product (pending steric effects) |

The generation of organolithium species from aryl halides followed by quenching with an electrophile is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This can occur via two primary pathways: direct deprotonation (lithiation) or metal-halogen exchange.

For this compound, direct lithiation would involve the removal of one of the aromatic protons at C3 or C6 by a strong base like n-butyllithium (n-BuLi). The acidity of these protons is influenced by the adjacent substituents. The methoxy group can act as a directed metalation group, potentially favoring lithiation at the C6 position.

However, in the presence of halogens, especially iodine, metal-halogen exchange is often a much faster process than deprotonation. psu.edu

Metal-halogen exchange is a common and highly efficient method for the preparation of aryllithium and aryl-Grignard reagents. The rate of this exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F.

For this compound, treatment with an organolithium reagent such as n-BuLi or t-BuLi at low temperatures would selectively induce iodine-lithium exchange over bromine-lithium exchange. psu.edu This provides a regioselective route to the 4-lithio derivative, which can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the C4 position. This selectivity allows for the synthesis of compounds that would be difficult to access through other means.

Table 3: Selective Metal-Halogen Exchange and Electrophilic Quench

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product | Ref |

| This compound | n-BuLi or t-BuLi, low temp. | 1-Bromo-5-methoxy-2-methyl-4-lithiobenzene | CO₂ | 5-Bromo-2-methoxy-4-methylbenzoic acid | psu.edu |

| RCHO | (5-Bromo-2-methoxy-4-methylphenyl)(R)methanol | researchgate.net |

While the primary reactivity of this compound centers on its halogenated and unsubstituted aromatic positions, the methoxy and methyl groups are also amenable to certain transformations.

The methoxy group can be cleaved to reveal a phenol (B47542) using strong ether-cleaving reagents like boron tribromide (BBr₃). This reaction would yield 1-Bromo-4-iodo-2-methyl-5-phenol, opening up another avenue for functionalization, such as etherification or esterification of the newly formed hydroxyl group.

The methyl group can be functionalized through free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to form a benzylic bromide. This benzylic halide is a versatile intermediate, susceptible to nucleophilic substitution or conversion to an organometallic reagent. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, although this may be challenging without affecting other sensitive groups on the ring.

These transformations, while less common than the cross-coupling or metal-halogen exchange reactions, provide additional strategic options for the elaboration of the this compound scaffold in complex molecule synthesis.

Mechanistic Elucidation Studies for Reactions Involving this compound:

Detailed mechanistic investigations are crucial for understanding the reactivity of a compound and for optimizing its use in chemical synthesis. Such studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling to map the precise pathways of a reaction. However, for this compound, specific research into these areas appears to be limited.

A comprehensive search of scientific databases and chemical literature did not yield any specific kinetic studies or rate determinations for reactions involving this compound. Information regarding the order of reaction, rate constants, or the influence of concentration, temperature, and catalysts on the reaction rates of this specific compound is not available in published research. Consequently, no data tables on reaction kinetics can be provided at this time.

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. There are no documented instances in the reviewed literature of isotopic labeling experiments—such as those using deuterium, carbon-13, or other isotopes—being performed to elucidate the reaction mechanisms of this compound. Such studies would be invaluable for understanding bond-forming and bond-breaking steps in its transformations.

Computational chemistry, using methods like Density Functional Theory (DFT), is a standard tool for predicting reaction pathways, transition state energies, and elucidating electronic effects that govern reactivity. Despite the utility of these methods, a specific computational analysis of the reaction mechanisms for this compound has not been reported in the accessible literature. Therefore, data tables of computed energies, bond lengths, or orbital interactions for its reaction intermediates and transition states are not available.

Applications of 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene in Advanced Materials and Chemical Science Research

As a Precursor and Building Block in the Synthesis of Complex Organic Molecules

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-Bromo-4-iodo-5-methoxy-2-methylbenzene is a key feature that allows for its use as a versatile precursor in the synthesis of complex organic molecules. The C-I bond is generally more reactive than the C-Br bond in common cross-coupling reactions, enabling selective and sequential functionalization of the aromatic ring.

This differential reactivity is particularly valuable in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. For instance, the iodo group can be selectively coupled with a boronic acid or a terminal alkyne, leaving the bromo group intact for a subsequent, different coupling reaction. researchgate.net This stepwise approach allows for the controlled and precise construction of intricate molecular architectures that would be challenging to achieve through other synthetic routes. The presence of the methoxy (B1213986) and methyl groups further influences the electronic properties and steric environment of the molecule, which can be exploited to fine-tune the reactivity and properties of the resulting complex molecules.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Strength (kJ/mol) | Relative Reactivity |

|---|---|---|

| Iodo | ~238 | High |

| Bromo | ~285 | Medium |

This table provides a general overview of bond strengths and relative reactivities, which can be influenced by specific reaction conditions and the electronic nature of the aromatic ring.

Role in the Total Synthesis of Natural Products and Bioactive Scaffolds

The structural motif present in this compound can be found in or used to construct various bioactive scaffolds and natural products. The ability to selectively introduce different substituents at the 1- and 4-positions of the benzene (B151609) ring through sequential cross-coupling reactions makes this compound a valuable tool for synthetic chemists aiming to build complex natural product frameworks. rsc.org

For example, Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, are frequently employed in the synthesis of natural products containing conjugated enyne or enediyne systems. rsc.org The dihalo-nature of this compound allows for a two-directional synthetic strategy, where two different alkyne fragments can be introduced sequentially. This approach provides a convergent and efficient route to complex molecular targets. While direct examples of the use of this specific compound in a completed total synthesis are not prevalent in the literature, its structural features make it an ideal candidate for the synthesis of analogs of natural products or for the construction of libraries of bioactive compounds for drug discovery.

Utilization as a Monomer or Intermediate in Polymer Chemistry Research

In the field of polymer chemistry, dihaloaromatic compounds are essential monomers for the synthesis of conjugated polymers through various cross-coupling polymerization reactions, such as Suzuki and Heck polymerizations. rsc.org These polymers, often characterized by extended π-conjugated systems, are of great interest for their applications in organic electronics.

This compound, with its two distinct halogen atoms, could potentially be used to create highly regioregular polymers. For instance, a selective polymerization involving only the iodo-group could be performed first, followed by a post-polymerization modification or a second polymerization involving the bromo-group. This could lead to the formation of well-defined block copolymers or polymers with complex, repeating units. The methoxy and methyl substituents on the aromatic ring can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for their processability into thin films for electronic devices. nih.gov

Application in the Design and Synthesis of Ligands for Catalysis Research

The development of novel ligands is a cornerstone of modern catalysis research. The this compound scaffold can serve as a starting point for the synthesis of unique phosphine (B1218219) ligands. The bromo and iodo groups can be converted to phosphine moieties through reactions with secondary phosphines or their corresponding lithium salts.

The resulting phosphine ligands, bearing the methoxy and methyl-substituted phenyl group, could exhibit unique steric and electronic properties that can influence the activity and selectivity of metal catalysts in various organic transformations. The ability to sequentially functionalize the bromo and iodo positions allows for the synthesis of unsymmetrical diphosphine ligands, which are of particular interest in asymmetric catalysis.

Building Block for Research into Fluorescent Probes and Organic Dyes

The core structure of this compound can be elaborated into fluorescent molecules and organic dyes. Through cross-coupling reactions, various chromophoric and fluorophoric groups can be attached to the aromatic ring. For example, Sonogashira coupling with fluorescent alkynes or Suzuki coupling with fluorescent boronic acids can lead to the formation of novel dye molecules.

The methoxy group, being an electron-donating group, can positively influence the fluorescence properties of the resulting dyes. The bromo and iodo substituents also offer handles for further functionalization, allowing for the fine-tuning of the absorption and emission wavelengths, as well as the attachment of recognition units for the development of fluorescent probes for specific analytes.

Potential Applications in Research on Optoelectronic Materials and Organic Semiconductors

The synthesis of novel organic semiconductors is a rapidly growing field, driven by the promise of flexible and low-cost electronic devices. Arylene-based structures are fundamental components of many organic semiconductors. This compound is a potential building block for the synthesis of such materials.

Through iterative cross-coupling reactions, oligomers and polymers with well-defined structures can be synthesized. The presence of the methoxy and methyl groups can improve the processability and film-forming properties of these materials. The bromo and iodo groups allow for the introduction of various functionalities to tune the electronic properties, such as the HOMO and LUMO energy levels, which are critical for the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Contribution to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-ordered molecular assemblies. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules.

The presence of both bromine and iodine atoms in this compound makes it an interesting candidate for studies in supramolecular chemistry. The iodine atom, being a better halogen bond donor than bromine, could selectively interact with halogen bond acceptors to form specific supramolecular structures. This could lead to the formation of liquid crystals, gels, or other ordered materials with interesting properties.

Following a comprehensive review of scientific literature and research databases, it has been determined that there is no available research specifically detailing the use of This compound as a surface functionalization agent in nanomaterials research.

The stringent requirements for scientifically accurate and detailed research findings, combined with the instruction to focus solely on the specified compound and its application in nanomaterial surface functionalization, preclude the generation of the requested article. Extensive searches have not yielded any studies, data, or detailed findings on this specific topic. The scientific community has not published research on the role of this compound in this capacity.

Therefore, section "4.8. Role in Nanomaterials Research as a Surface Functionalization Agent" cannot be written, as it would require speculation beyond the existing body of scientific evidence, which would contradict the core instructions of the request.

Advanced Spectroscopic and Analytical Methodologies for the Study of 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with closely-spaced aromatic signals, two-dimensional (2D) NMR experiments are indispensable for definitive assignments.

Detailed research findings from studies involving this compound have utilized a range of NMR techniques. For instance, ¹H NMR spectroscopy in CDCl₃ typically reveals a singlet for the methyl protons around δ 2.39 ppm and a singlet for the methoxy (B1213986) protons at approximately δ 3.88 ppm. The aromatic protons, appearing as singlets due to their substitution pattern, are observed at around δ 7.01 and δ 7.53 ppm. In the ¹³C NMR spectrum, characteristic signals appear for the methyl carbon (around δ 22.0 ppm), the methoxy carbon (around δ 56.0 ppm), and the aromatic carbons, including the carbon atoms bearing the iodo and bromo substituents (typically in the range of δ 90-135 ppm).

To resolve any ambiguities in these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the signals of directly attached proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, which is instrumental in piecing together the molecular framework and confirming the substitution pattern on the benzene (B151609) ring. For more complex structural or dynamic studies, Diffusion-Ordered Spectroscopy (DOSY) could be used to differentiate the compound from other species in solution based on its diffusion coefficient.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.53 | Singlet | Ar-H |

| ¹H | ~7.01 | Singlet | Ar-H |

| ¹H | ~3.88 | Singlet | -OCH₃ |

| ¹H | ~2.39 | Singlet | -CH₃ |

| ¹³C | ~156.0 | Singlet | C-OCH₃ |

| ¹³C | ~139.0 | Singlet | C-H |

| ¹³C | ~135.0 | Singlet | C-H |

| ¹³C | ~130.0 | Singlet | C-CH₃ |

| ¹³C | ~115.0 | Singlet | C-Br |

| ¹³C | ~90.0 | Singlet | C-I |

| ¹³C | ~56.0 | Singlet | -OCH₃ |

| ¹³C | ~22.0 | Singlet | -CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, which can be used to calculate the precise elemental formula. The theoretical exact mass of C₈H₈BrIO is 341.8752 g/mol . Experimental HRMS data that closely matches this value provides strong evidence for the compound's identity.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) results in a characteristic isotopic pattern for the molecular ion peak and fragment ions containing these halogens. Analysis of the fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of a methyl radical (•CH₃), a bromo radical (•Br), or an iodo radical (•I) are common fragmentation pathways that can be identified and used to support the proposed structure.

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides the most definitive structural information for solid materials. In the case of this compound, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

Moreover, X-ray crystallography reveals details about the intermolecular interactions that govern the packing of the molecules in the solid state. These can include halogen bonding (e.g., I···O or Br···O interactions), π-π stacking interactions between the benzene rings, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility. While specific single-crystal data for this compound is not widely published, the technique remains the gold standard for solid-state structural elucidation. Powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline sample, confirm its phase purity, and identify the crystal system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed for the identification of functional groups and for conformational analysis. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretch | Methyl (-CH₃) and Methoxy (-OCH₃) |

| ~1580-1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O-C asymmetric stretch | Aryl ether |

| ~1050-1000 | C-O-C symmetric stretch | Aryl ether |

| ~600-500 | C-Br stretch | Bromoalkane |

| ~500-400 | C-I stretch | Iodoalkane |

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λₘₐₓ) provides information about the extent of conjugation and the effect of the substituents on the electronic structure of the benzene ring. The presence of the methoxy group (an auxochrome) and the halogens will influence the position and intensity of the absorption bands corresponding to the π → π* transitions of the aromatic system.

Computational Spectroscopic Prediction and Interpretation for Validation of Experimental Data

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a significant role in validating experimental spectroscopic data. By creating a computational model of this compound, it is possible to predict its spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and UV-Vis absorption spectra.

These calculated spectra can be compared with the experimental data. A good correlation between the predicted and observed spectra provides strong support for the correctness of the structural assignment. Furthermore, computational methods can provide insights into molecular properties that are difficult to determine experimentally, such as molecular orbital energies and electron density distribution.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC), typically with a UV detector, is a powerful tool for separating the compound from impurities and for quantification. The choice of the stationary phase (e.g., C18) and the mobile phase is optimized to achieve good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. GC separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. The retention time in the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of this compound.

Computational and Theoretical Investigations of 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene

Quantum Chemical Studies:

Quantum chemical studies provide profound insights into the electronic structure, stability, and reactivity of molecules. For a polysubstituted benzene (B151609) derivative like 1-bromo-4-iodo-5-methoxy-2-methylbenzene, these methods can elucidate the intricate interplay of the various substituents.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations would be valuable for obtaining benchmark data for properties like the total energy, dipole moment, and polarizability. These high-accuracy calculations can be used to validate the results from more computationally efficient DFT methods. For example, a comprehensive ab initio study on halogenated base pairs utilized the RI-MP2/def2-TZVP level of theory to characterize hydrogen and halogen bonds. Similarly, studies on the hydrogen abstraction reactions of toluene (B28343) have employed ab initio methods to calculate reaction barriers. While no specific ab initio studies on the title compound exist, the application of these methods to related halogenated and methylated aromatic compounds provides a framework for how such an analysis would be conducted.

Analysis of Molecular Orbitals (HOMO-LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the pi-system of the benzene ring and the lone pairs of the methoxy (B1213986) and halogen substituents, which are electron-rich. The LUMO is likely to be a pi-antibonding orbital of the benzene ring. DFT calculations are commonly used to visualize these orbitals and calculate their energies.

The substituents will modulate the HOMO and LUMO energy levels. The electron-donating methoxy and methyl groups will raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing halogen atoms will lower the energy of both the HOMO and LUMO. The precise energies would be determined by the combined effects of all substituents. In a study of methoxy-substituted anilines, the methoxy group was found to increase the nucleophilic character and reactivity.

Table 2: Predicted Qualitative Effects of Substituents on Frontier Molecular Orbitals

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| -OCH₃ | Increase | Relatively small change | Decrease |

| -CH₃ | Increase | Relatively small change | Decrease |

| -Br | Decrease | Decrease | Relatively small change |

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP is plotted on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the ESP map would likely show negative potential around the oxygen atom of the methoxy group due to its lone pairs, making it a site for electrophilic attack. The regions around the hydrogen atoms of the methyl group and the benzene ring would exhibit positive potential. The halogen atoms, despite their electronegativity, can exhibit a region of positive potential on their outermost surface along the C-X bond axis (a "sigma-hole"), which can lead to halogen bonding interactions.

Molecular Modeling and Dynamics:

Molecular modeling and dynamics simulations are used to study the three-dimensional structure and conformational flexibility of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would primarily focus on the orientation of the methoxy and methyl groups relative to the benzene ring. The methoxy group is not cylindrically symmetrical and its orientation can be described by the C(ar)-C(ar)-O-C(H3) dihedral angle. The potential energy surface for the rotation of the methoxy group would likely show two minima corresponding to the methyl group of the anisole (B1667542) moiety being in the plane of the benzene ring, either syn or anti to the adjacent methyl group.

Computational methods, such as DFT or ab initio calculations, can be used to calculate the energy of different conformations and map out the potential energy landscape for the rotation of the substituent groups. This would allow for the identification of the most stable conformer(s) and the energy barriers between them. Such studies have been performed on related systems like substituted anisoles and toluenes to understand their conformational preferences and reactivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

| Methoxy-substituted anilines |

| di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complex |

| Toluene |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal crucial information about its conformational flexibility, intermolecular interactions, and behavior in different environments, such as in a solvent or in a crystalline state.

The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system's particles. researchgate.net Force fields like OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) are commonly used for organic molecules. The system is then placed in a simulation box, often filled with explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) to mimic solution-phase behavior. ucsb.edu

By solving Newton's equations of motion for every atom in the system, the MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period, typically from nanoseconds to microseconds. nih.gov Analysis of this trajectory provides insights into:

Conformational Analysis: The methoxy and methyl groups can rotate, and MD simulations can map the energy landscape associated with these rotations, identifying the most stable conformations of the molecule.

Solvation Structure: The simulation reveals how solvent molecules arrange around the solute. For this compound, this would show the specific interactions between the solvent and the halogen atoms (potential for halogen bonding), the methoxy group (potential for hydrogen bonding), and the hydrophobic benzene ring.

Transport Properties: In solution, properties such as the diffusion coefficient can be calculated, providing insight into the molecule's mobility.

Solid-State Dynamics: In a simulated crystal lattice, MD can be used to study phase transitions, defect dynamics, and mechanical properties.

For halogenated compounds, MD simulations have been successfully used to study their binding stability with proteins and to understand the nature of noncovalent interactions like halogen bonding. mdpi.comnih.gov For instance, simulations have shown that iodo-substituted compounds can form stable halogen bonds, which are highly directional interactions between the electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.gov

Below is a hypothetical data table illustrating the kind of results an MD simulation could yield for the interaction of this compound with a protein active site, based on findings for similar molecules. nih.gov

| Interaction Parameter | Value Range (Simulated) | Significance |

| Iodo-Oxygen Distance (Halogen Bond) | 3.0 - 3.5 Å | Indicates stable halogen bond formation. |

| C-I···O Angle | 160° - 175° | Confirms the directionality typical of halogen bonds. |

| Root Mean Square Deviation (RMSD) | 1.5 - 2.0 Å | Shows the stability of the molecule's position in the binding site. |

This table is illustrative and based on typical data from MD simulations of halogenated compounds.

Reaction Pathway and Transition State Analysis:

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including identifying the most likely pathways and the energetic profiles of those routes.

For this compound, several reaction types could be investigated, such as nucleophilic aromatic substitution (SNA_r) or metal-catalyzed cross-coupling reactions. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can model the entire reaction coordinate.

The process involves:

Reactant and Product Optimization: The 3D structures of the reactants and products are computationally optimized to find their lowest energy geometries.

Transition State (TS) Search: A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. rsc.org Algorithms are used to locate the specific geometry of the TS connecting reactants and products. The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

For example, in an SNA_r reaction, where a nucleophile replaces either the bromine or iodine, DFT calculations could predict which halogen is a better leaving group by comparing the activation energies for the two possible pathways. A lower energy barrier would indicate a faster reaction rate. nih.govvedantu.com

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Nucleophilic attack at C-Br | 110 | -30 |

| Nucleophilic attack at C-I | 95 | -45 |

This is a hypothetical data table illustrating how DFT calculations can compare competing reaction pathways.

Virtual screening is a computational technique used to search large libraries of molecules to identify those with desired properties. nih.gov While often used in drug discovery, it can also be applied to optimize the reactivity of a substrate like this compound in a specific reaction. mdpi.com

For instance, in a transition-metal-catalyzed cross-coupling reaction, the ligand on the metal catalyst is crucial for success. A virtual screening approach could be used to find the optimal ligand for a reaction involving our target molecule. chemrxiv.org The process would look like this:

Define a Virtual Library: A large database of different phosphine (B1218219) or N-heterocyclic carbene ligands would be assembled.

Develop a Screening Protocol: A key step of the catalytic cycle, such as oxidative addition or reductive elimination, would be modeled. chemrxiv.org The energy barrier for this step would be used as the screening metric.

High-Throughput Calculation: The energy barrier would be calculated for each ligand in the library. This is often done using a simplified model or a lower level of theory to save computational time.

Ranking and Selection: The ligands are ranked based on their calculated energy barriers. Those predicted to have the lowest barriers are considered the most promising candidates for experimental validation.

This approach streamlines the traditional trial-and-error process of ligand screening, saving time and resources. chemrxiv.org

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.gov Computational models can account for these solvent effects in two primary ways:

Explicit Solvent Models: As in MD simulations, individual solvent molecules are included in the calculation. ucsb.edu This is computationally expensive but provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. ucsb.edu This "continuum model" (e.g., the Polarizable Continuum Model, PCM) calculates the average effect of the solvent on the solute. It is much less computationally demanding and is widely used to model solvent effects on reaction energies.

For reactions involving polar or charged intermediates, such as the Meisenheimer complex in an SNA_r reaction, polar solvents can stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. nih.gov By performing DFT calculations with different implicit solvent models (e.g., for water, ethanol, and hexane), a theoretical prediction of how the reaction rate will change with solvent polarity can be generated.

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) |

| Hexane | 1.9 | 125 |

| Ethanol | 24.5 | 105 |

| Water | 80.1 | 98 |

This illustrative table shows how the calculated energy barrier for a polar reaction mechanism might decrease with increasing solvent polarity.

Future Research Directions and Emerging Opportunities for 1 Bromo 4 Iodo 5 Methoxy 2 Methylbenzene

Integration into Flow Chemistry and Automated Synthesis Research

The application of continuous flow chemistry to the synthesis and functionalization of complex molecules like 1-Bromo-4-iodo-5-methoxy-2-methylbenzene presents a promising avenue for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for managing the selective reactivity of the bromo and iodo substituents. acs.org

Future investigations could focus on developing automated, multi-step flow synthesis sequences. For instance, the differential reactivity of the C-I and C-Br bonds could be exploited in sequential cross-coupling reactions. A flow reactor could be designed to first facilitate a Suzuki or Sonogashira coupling at the more reactive iodinated position, followed by a subsequent coupling reaction at the brominated site in a downstream module. acs.orgsyrris.com This approach would not only enhance reaction efficiency and yield but also minimize the formation of byproducts often encountered in batch processing.

Potential Flow Chemistry Applications for this compound:

| Reaction Type | Potential Advantage in Flow | Key Research Focus |

| Sequential Cross-Coupling | Precise control over residence time and temperature to favor selective reaction at the iodo- then bromo- position. | Development of integrated multi-reactor flow systems with in-line purification. |

| Nucleophilic Aromatic Substitution | Enhanced safety when using volatile or gaseous nucleophiles under pressure. | Exploring the displacement of the halogen atoms with various nucleophiles to create libraries of new compounds. vapourtec.com |

| Lithiation and Borylation | Safe handling of pyrophoric and moisture-sensitive reagents like organolithiums. | In-situ generation and immediate use of reactive intermediates for subsequent functionalization. acs.org |

Exploration of Photoredox and Electrocatalysis in its Functionalization

Photoredox and electrocatalysis offer mild and sustainable alternatives to traditional methods for the functionalization of aryl halides. The distinct electrochemical potentials of the C-I and C-Br bonds in this compound make it an excellent candidate for selective transformations under photoredox or electrochemical conditions.

Future research could explore the selective activation of the C-I bond, which is more readily reduced, in the presence of the C-Br bond. This could enable the generation of an aryl radical at the 4-position, which could then participate in a variety of bond-forming reactions. nih.govresearchgate.netnih.gov For example, visible-light photoredox catalysis could be employed to achieve C-H arylation, C-N, or C-S bond formation at the iodinated position while leaving the bromine atom intact for subsequent transformations. nih.govresearchgate.netnih.gov

Electrocatalysis, on the other hand, could provide a reagent-free method for the controlled reduction of the aryl-halide bonds. By carefully tuning the applied potential, it may be possible to selectively cleave the C-I or C-Br bond, offering a high degree of control over the reaction's outcome. The development of electrocatalytic methods for the difunctionalization of this molecule is a particularly exciting prospect. acs.org

Development of Novel Bio-inspired Synthetic Routes

The field of biocatalysis offers environmentally benign and highly selective methods for chemical synthesis. A key area for future research is the exploration of halogenating enzymes (halogenases) for the synthesis of this compound and its derivatives. researchgate.netacs.org While chemical halogenation often requires harsh conditions and can lead to mixtures of products, enzymatic halogenation can offer unparalleled regio- and stereoselectivity. researchgate.netacs.org

Researchers could investigate the possibility of a chemoenzymatic approach, where a microbial system is engineered to produce a halogenated precursor, which is then further modified using traditional chemical methods. For example, a tryptophan synthase could be engineered to produce halogenated tryptophans from halogenated indoles, which could serve as building blocks for more complex molecules. nih.gov Furthermore, the use of haloperoxidases, which utilize hydrogen peroxide to oxidize halides, could be explored for the non-specific bromination and iodination of precursor molecules in a greener synthesis approach. researchgate.net

Expansion of Applications in Quantum Materials and Photonics Research

Functionalized aromatic compounds are foundational to the development of new organic materials with interesting electronic and photophysical properties. The specific substitution pattern of this compound makes it a potential building block for novel quantum and photonic materials.

The presence of heavy atoms like iodine and bromine can enhance spin-orbit coupling, which is a desirable property for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Future work could involve incorporating this molecule into larger conjugated systems, such as polycyclic aromatic hydrocarbons or porphyrins, to study the effect of the halogen substituents on the material's photophysical properties. acs.orgnih.gov

Furthermore, functionalized benzenes are being explored for the creation of graphene quantum dots (GQDs). mdpi.comrsc.org The specific functional groups on this compound could be used to tune the properties of GQDs for applications in sensing, imaging, and catalysis. aip.org

Green Synthesis and Sustainable Chemical Transformations for the Compound

Developing environmentally friendly methods for the synthesis of halogenated organic compounds is a critical area of research. Future efforts for this compound should focus on adhering to the principles of green chemistry. royalsocietypublishing.org This includes the use of safer solvents, reducing energy consumption, and minimizing waste. royalsocietypublishing.org

One promising approach is the use of sodium halides as a source of electrophilic halogens in a more environmentally benign solvent like ethanol. cornell.edu Research could focus on optimizing these conditions for the specific synthesis of this compound. Another avenue is the exploration of iodine-catalyzed reactions, which can be a more sustainable alternative to transition-metal catalysis. researchgate.net The development of one-pot, multi-component reactions would also contribute to a greener synthesis by reducing the number of steps and purification procedures. researchgate.net

Principles of Green Chemistry Applied to this compound Synthesis:

| Green Chemistry Principle | Potential Application |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. royalsocietypublishing.org |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. royalsocietypublishing.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Data-Driven Approaches and Machine Learning for Reactivity Prediction and Optimization

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes and optimizing reaction conditions. youtube.com For a molecule with multiple reactive sites like this compound, ML models could be invaluable for predicting the regioselectivity of various reactions.

Future research could involve the development of ML models trained on datasets of similar halogenated aromatic compounds to predict the most likely site of reaction for electrophilic or nucleophilic attack. acs.orgchemrxiv.org These models could take into account various quantum chemical descriptors to provide accurate predictions. acs.org Hybrid models that combine mechanistic modeling with machine learning could offer even more precise predictions of reaction barriers and outcomes. chemrxiv.org This data-driven approach could significantly accelerate the discovery of new reactions and synthetic routes involving this compound.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science utilizing this compound

The full potential of this compound will be realized through interdisciplinary research that combines the expertise of organic chemists, materials scientists, and computational scientists. The synergy between these fields can drive innovation from the molecular design stage to the final application.